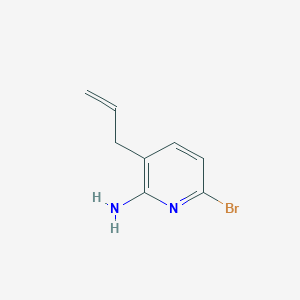
3-Allyl-6-bromopyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-6-bromopyridin-2-amine is an organic compound that belongs to the class of bromopyridines This compound is characterized by the presence of an allyl group and a bromine atom attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-6-bromopyridin-2-amine typically involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . The reaction conditions are carefully controlled to ensure the selective bromination at the desired position on the pyridine ring. The allyl group can be introduced through subsequent reactions involving allylation reagents under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and allylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Allyl-6-bromopyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Polymerization Reactions: It may undergo polymerization via Buchwald-Hartwig amination in the presence of sodium tert-butoxide and XPhos ligand.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Various nucleophiles for substitution reactions.
N-bromosuccinimide: for bromination.
Sodium tert-butoxide: and for polymerization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while polymerization can produce polyaminopyridines with different linkage patterns.
Applications De Recherche Scientifique
3-Allyl-6-bromopyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Allyl-6-bromopyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Allyl-6-bromopyridin-2-amine is unique due to the presence of both an allyl group and a bromine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H9BrN2 |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
6-bromo-3-prop-2-enylpyridin-2-amine |
InChI |
InChI=1S/C8H9BrN2/c1-2-3-6-4-5-7(9)11-8(6)10/h2,4-5H,1,3H2,(H2,10,11) |
Clé InChI |
XEGVQDRKULHWLF-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(N=C(C=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



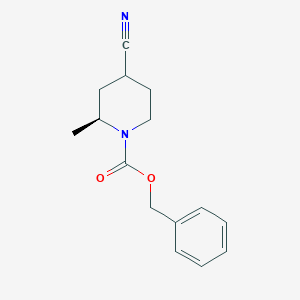
![tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)
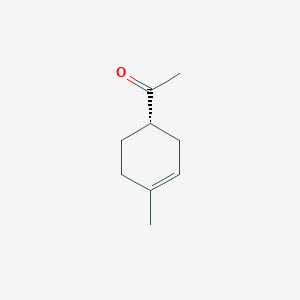
![Pyridazino[1,2-a]cinnoline](/img/structure/B15226230.png)
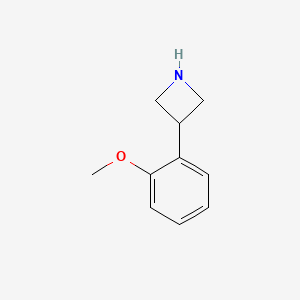
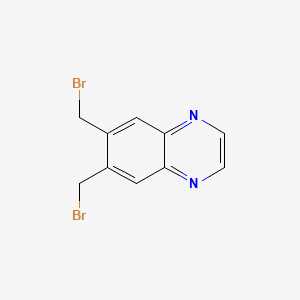
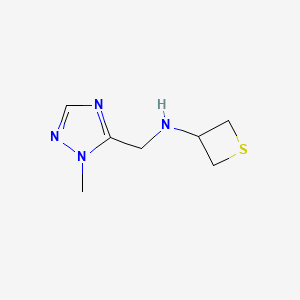
![tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15226253.png)
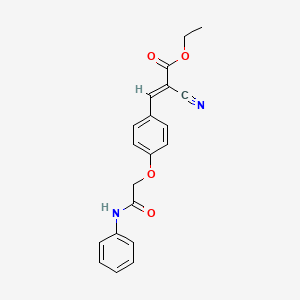
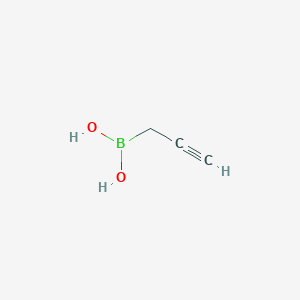
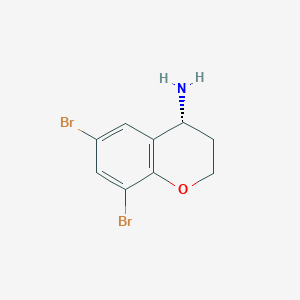

![Ethyl (R)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B15226286.png)
